3,4-Epoxybutyl-alpha-D-glucopyranoside 3,4-Epoxybutyl-alpha-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC14483850
InChI: InChI=1S/C10H18O7/c11-3-6-7(12)8(13)9(14)10(17-6)15-2-1-5-4-16-5/h5-14H,1-4H2/t5-,6+,7+,8-,9+,10+/m1/s1
SMILES:
Molecular Formula: C10H18O7
Molecular Weight: 250.25 g/mol

3,4-Epoxybutyl-alpha-D-glucopyranoside

CAS No.:

Cat. No.: VC14483850

Molecular Formula: C10H18O7

Molecular Weight: 250.25 g/mol

* For research use only. Not for human or veterinary use.

3,4-Epoxybutyl-alpha-D-glucopyranoside -

Specification

Molecular Formula C10H18O7
Molecular Weight 250.25 g/mol
IUPAC Name (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[2-[(2R)-oxiran-2-yl]ethoxy]oxane-3,4,5-triol
Standard InChI InChI=1S/C10H18O7/c11-3-6-7(12)8(13)9(14)10(17-6)15-2-1-5-4-16-5/h5-14H,1-4H2/t5-,6+,7+,8-,9+,10+/m1/s1
Standard InChI Key RZSIARIQGABJJE-NESWFBESSA-N
Isomeric SMILES C1[C@H](O1)CCO[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O
Canonical SMILES C1C(O1)CCOC2C(C(C(C(O2)CO)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

3,4-Epoxybutyl-alpha-D-glucopyranoside is defined by the molecular formula C10H18O7C_{10}H_{18}O_7, corresponding to a molecular weight of 250.25 g/mol . The compound’s structure integrates a D-glucopyranose ring linked via an alpha-glycosidic bond to a 3,4-epoxybutyl group. This configuration introduces strain from the epoxy ring, enhancing its reactivity toward nucleophilic residues in enzymes .

Stereochemical Configuration

The glucopyranosyl moiety adopts the α\alpha-anomeric configuration, as indicated by the IUPAC name (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-{2-[(2S)-oxiran-2-yl]ethoxy}oxane-3,4,5-triol . The (2S) designation of the oxirane (epoxide) group ensures spatial alignment critical for binding to beta-amylase’s catalytic pocket .

Physicochemical Properties

Key computed properties include:

PropertyValueMethod of Calculation
Molecular Weight250.25 g/molPubChem 2.1
XLogP3-AA-2XLogP3 3.0
Hydrogen Bond Donors4Cactvs 3.4.8.18
Hydrogen Bond Acceptors7Cactvs 3.4.8.18
Rotatable Bonds5Cactvs 3.4.8.18
Exact Mass250.10525291 DaPubChem 2.1

The compound’s low partition coefficient (XLogP3-AA = -2) suggests high solubility in polar solvents, consistent with its role in aqueous enzymatic assays .

Mechanism of Enzymatic Inhibition

Interaction with Beta-Amylase

In barley beta-amylase (PDB ID: 2XGI), the compound acts as an irreversible inhibitor by covalently binding to the enzyme’s catalytic residues . The epoxy group undergoes nucleophilic attack by a glutamic acid residue (Glu491 in barley beta-amylase), forming a stable ester adduct that blocks substrate access .

Structural Insights from Crystallography

X-ray crystallography reveals that the glucopyranosyl moiety occupies the glycone-binding site, while the epoxybutyl group extends into the aglycone pocket . This dual binding mode ensures high specificity, as evidenced by a binding energy of 9.8kcal/mol-9.8 \, \text{kcal/mol} calculated via molecular docking simulations .

Selectivity Across Glycosidases

While primarily characterized in beta-amylase systems, the compound’s epoxy group may confer cross-reactivity with other glycosidases featuring similar catalytic machinery. Comparative studies with alpha-glucosidases (e.g., 4-nitrophenyl-alpha-D-glucopyranoside ) are warranted to elucidate selectivity profiles.

Applications in Biochemical Research

Enzyme Inhibition Studies

3,4-Epoxybutyl-alpha-D-glucopyranoside serves as a tool compound for probing starch degradation pathways. In germinating barley grains, beta-amylase inhibition disrupts maltose production, enabling researchers to map downstream metabolic effects .

Agricultural Biotechnology

By modulating beta-amylase activity, this compound could regulate starch-to-sugar conversion in crops, potentially enhancing yield or stress tolerance. Field trials are needed to validate these applications.

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